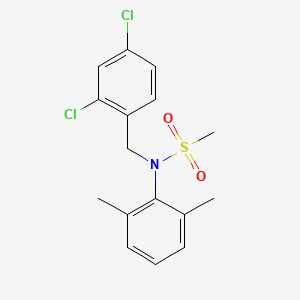![molecular formula C25H28N2O3S2 B3610376 N-{4-[(diethylamino)sulfonyl]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3610376.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide
Descripción general
Descripción
N-{4-[(diethylamino)sulfonyl]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that is commonly used in scientific research. This compound has been synthesized and extensively studied due to its ability to bind to the serotonin transporter, which plays a crucial role in the regulation of serotonin levels in the brain.
Mecanismo De Acción
N-{4-[(diethylamino)sulfonyl]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide binds selectively to SERT with high affinity, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increase in extracellular serotonin levels, which can modulate various physiological processes, such as mood, appetite, and sleep. This compound also has a slow dissociation rate from SERT, making it an ideal ligand for imaging and quantifying SERT density and distribution.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity and selectivity for SERT, with minimal binding to other neurotransmitter transporters. This allows for accurate and specific labeling of SERT in living cells and tissues. This compound has also been shown to be stable and biologically inert, with minimal toxicity and side effects. However, this compound can be affected by genetic and environmental factors, such as polymorphisms in the SERT gene and drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(diethylamino)sulfonyl]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide has several advantages for lab experiments, such as its high affinity and selectivity for SERT, slow dissociation rate, and stability. This compound is also commercially available and can be easily synthesized in the lab. However, this compound has some limitations, such as its inability to distinguish between active and inactive SERT, its sensitivity to genetic and environmental factors, and its potential for non-specific binding.
Direcciones Futuras
There are several future directions for the use of N-{4-[(diethylamino)sulfonyl]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide in scientific research. One direction is to develop new and improved SERT ligands that can distinguish between active and inactive SERT. Another direction is to study the role of SERT in various physiological and pathological conditions, such as autism, schizophrenia, and Alzheimer's disease. Additionally, the use of this compound in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can provide a more comprehensive understanding of the function and regulation of SERT in the brain.
Aplicaciones Científicas De Investigación
N-{4-[(diethylamino)sulfonyl]phenyl}-4-{[(4-methylphenyl)thio]methyl}benzamide is commonly used in scientific research as a tool to study the serotonin transporter. This compound is used to label SERT in living cells and tissues, allowing researchers to visualize and quantify the distribution and density of SERT. This compound is also used to study the regulation and function of SERT in various physiological and pathological conditions, such as depression, anxiety, and drug addiction.
Propiedades
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-4-[(4-methylphenyl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S2/c1-4-27(5-2)32(29,30)24-16-12-22(13-17-24)26-25(28)21-10-8-20(9-11-21)18-31-23-14-6-19(3)7-15-23/h6-17H,4-5,18H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRVDITWJMHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3610300.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3610312.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3610320.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3610324.png)
![2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3610326.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B3610342.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3610344.png)
![N-[2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B3610347.png)
![methyl 2-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B3610368.png)
![3-amino-6,6-dimethyl-2-(4-methylbenzyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3610384.png)

![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B3610408.png)
![methyl 2-[({[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3610421.png)